Chemical properties and structure of 2-(1-Phenylethenyl)pyridine
Chemical properties and structure of 2-(1-Phenylethenyl)pyridine
An In-Depth Technical Guide to 2-(1-Phenylethenyl)pyridine: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Foreword: In the landscape of modern chemical research and pharmaceutical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a privileged structure in a vast array of functional molecules. This guide provides a comprehensive technical overview of 2-(1-Phenylethenyl)pyridine, a derivative that combines the pyridine nucleus with a conjugated phenylethenyl moiety. We will dissect its chemical identity, explore its structural and spectroscopic characteristics, and delve into its synthesis, reactivity, and potential applications. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep, actionable understanding of this compound.
Chemical Identity and Core Physical Properties
2-(1-Phenylethenyl)pyridine, also known as 1-Phenyl-1-(2-pyridyl)ethylene, is an aromatic heterocyclic compound. Its structure features a pyridine ring substituted at the 2-position with a 1-phenylethenyl group. This arrangement results in a conjugated system that influences its chemical and physical properties.
Key identifiers for this compound are crucial for accurate documentation and procurement in a research setting.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 2-(1-phenylethenyl)pyridine | [2] |
| Synonyms | Pyridine, 2-(1-phenylethenyl)-; 1-Phenyl-1-(2-pyridyl)ethylene | [1][2] |
| CAS Number | 15260-65-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁N | [1][2][3] |
| Molecular Weight | 181.23 g/mol | [1][2] |
| PubChem CID | 139919 | [3] |
| InChI Key | WLFQFTSISRWCNV-UHFFFAOYSA-N | [1][2] |
| SMILES | C=C(c1ccccc1)c1ccccn1 | [1] |
Molecular Structure and Stereochemistry
The molecular architecture of 2-(1-phenylethenyl)pyridine is defined by the spatial relationship between the planar pyridine and phenyl rings, connected by a vinyl bridge. This linkage creates a π-conjugated system extending across the molecule. The planarity of this system is a key determinant of its electronic and photophysical properties.
The presence of the double bond introduces the possibility of geometric isomerism in related structures like stilbazoles (phenylethenyl pyridines). However, in the case of 2-(1-phenylethenyl)pyridine, the two substituents on one of the vinyl carbons are identical (two hydrogens from the CH₂ group are implied in the SMILES C=C), but the proper structure has a methylidene group, meaning there are no geometric isomers. The structure is inherently defined.
Caption: 2D structure of 2-(1-Phenylethenyl)pyridine.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of 2-(1-phenylethenyl)pyridine. The combination of NMR, IR, and mass spectrometry provides a complete fingerprint of the molecule.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 7.0-8.5 ppm) due to the signals from both the pyridine and phenyl rings. The vinyl protons (CH₂) should appear as distinct singlets further upfield. The protons on the pyridine ring will likely show characteristic splitting patterns (doublets and triplets) typical of a 2-substituted pyridine.
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¹³C NMR: The carbon NMR spectrum will show 13 distinct signals. The carbons of the pyridine ring typically appear in the 120-150 ppm range, with the carbon adjacent to the nitrogen (C2) being the most deshielded. The phenyl carbons will also resonate in the aromatic region, while the two vinyl carbons will have characteristic shifts in the 110-140 ppm range.
3.2 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorptions include:
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C=C and C=N stretching: Strong to medium bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings and the vinyl group.
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C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ group) would be just below 3000 cm⁻¹.
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C-H bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can help confirm the substitution pattern of the aromatic rings.
3.3 Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 181, corresponding to the molecular weight of the compound.[2][4]
-
Fragmentation: Common fragmentation pathways may include the loss of a hydrogen atom, a methyl group, or cleavage of the bond between the pyridine and the ethenyl group.
| Spectroscopic Data Summary | |
| ¹H NMR (Predicted) | Aromatic protons (pyridine & phenyl): ~7.0-8.5 ppm; Vinyl protons: ~5.0-6.0 ppm. |
| ¹³C NMR (Predicted) | Aromatic/Pyridine carbons: ~120-160 ppm; Vinyl carbons: ~110-140 ppm. |
| IR (Predicted) | ~3050 cm⁻¹ (Aromatic C-H), ~1600 cm⁻¹ (C=C stretch), ~1580 cm⁻¹ (Pyridine ring stretch). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 181.[4] |
Synthesis and Reaction Mechanisms
The synthesis of 2-(1-phenylethenyl)pyridine can be approached through several established organometallic and classical organic reactions. A common and reliable method involves a Wittig-type reaction, which is renowned for its efficiency in forming carbon-carbon double bonds.
4.1 Retrosynthetic Analysis A logical disconnection for 2-(1-phenylethenyl)pyridine is at the double bond, suggesting a reaction between a 2-pyridyl ketone (2-acetylpyridine) and a phosphorus ylide derived from a benzyl halide.
Caption: Retrosynthetic analysis via a Wittig reaction.
4.2 Experimental Protocol: Wittig Synthesis
This protocol describes the synthesis from commercially available starting materials. The causality behind this choice is the high functional group tolerance and predictable stereochemical outcome of the Wittig reaction for creating terminal alkenes.
Step 1: Preparation of Benzyltriphenylphosphonium Bromide
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Add benzyl bromide (1.0 eq) dropwise to the solution.
-
Heat the mixture to reflux for 4-6 hours. A white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials and dry under vacuum.
Step 2: Ylide Formation and Reaction with 2-Acetylpyridine
-
Suspend the dried benzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq), dropwise. The formation of the deep red or orange ylide indicates successful deprotonation.
-
After stirring for 30 minutes at 0 °C, add a solution of 2-acetylpyridine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 2-(1-phenylethenyl)pyridine.
Chemical Reactivity and Potential Transformations
The reactivity of 2-(1-phenylethenyl)pyridine is governed by three main features: the basic nitrogen of the pyridine ring, the electron-rich double bond, and the two aromatic systems.
-
Pyridine Nitrogen: The lone pair on the nitrogen atom imparts basicity to the molecule, allowing it to act as a ligand for metal coordination. It can also be protonated by strong acids or alkylated to form pyridinium salts.
-
Vinyl Group: The exocyclic double bond is susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation). It can also participate in polymerization reactions under appropriate conditions.
-
Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom.
Applications in Research and Drug Development
While specific applications for 2-(1-phenylethenyl)pyridine itself are not extensively documented in mainstream literature, its structural motifs are of significant interest to the scientific community.
-
Medicinal Chemistry: Phenylpyridine derivatives are privileged structures in medicinal chemistry. For instance, related compounds like 2-phenylpyridine are used in the development of cyclometalated iridium(III) and platinum(II) complexes for applications in bioimaging and photodynamic therapy.[5] The phenylethenyl linker can be seen as a modifiable scaffold to orient the two aromatic rings in specific vectors, which is a key strategy in designing molecules that fit into protein binding pockets.
-
Materials Science: The conjugated π-system of 2-(1-phenylethenyl)pyridine makes it a candidate for the development of organic electronics. Similar to 2-phenylpyridine, which is a precursor for Organic Light Emitting Diodes (OLEDs), this compound could serve as a ligand for creating highly fluorescent metal complexes with tunable photophysical properties.[5]
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][7]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, regional, and national environmental regulations.
Conclusion
2-(1-Phenylethenyl)pyridine is a molecule of significant academic and potential industrial interest, bridging the fundamental reactivity of pyridine chemistry with the electronic properties of conjugated systems. Its synthesis is achievable through robust and well-understood chemical transformations. While direct applications are still emerging, its structural framework presents a valuable platform for the design of novel pharmaceuticals, functional materials, and ligands for catalysis. This guide has provided a foundational understanding of its core properties, serving as a reliable resource for scientists and researchers.
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